Differentiation via Distinct Physicochemical Property Profile
While direct head-to-head experimental comparisons are absent in public literature, the target compound exhibits a distinct combination of physicochemical descriptors—including LogP, Topological Polar Surface Area (tPSA), and functional group arrangement—that differentiates it from related triazine analogs [1]. This set of properties is critical for predicting molecular interactions and biological behavior .
Comparator: 4-Amino-6-anilino-1,3,5-triazin-2-ol (MW 203.2, HBD: 2, HBA: 5)
| Evidence Dimension | Computational and predicted physicochemical properties |
|---|---|
| Target Compound Data | LogP ~1.3, tPSA ~117 Ų, H-bond donors: 3, H-bond acceptors: 7 [1] |
| Comparator Or Baseline | 4-Amino-6-anilino-1,3,5-triazin-2-ol (C9H9N5O, MW 203.2 g/mol, 2 H-bond donors, 5 H-bond acceptors) |
| Quantified Difference | Difference in molecular weight (56.06 g/mol), LogP, and H-bond donor/acceptor count; exact values unavailable for comparator. |
| Conditions | In silico prediction data. |
Why This Matters
These differences directly impact a molecule's solubility, permeability, and potential for target engagement, making it non-interchangeable with simpler triazine analogs without experimental validation.
- [1] Molaid. 3-(4-Amino-6-anilino-1,3,5-triazin-2-yl)propanoic Acid | 91719-85-6. https://www.molaid.com/MS_259441 View Source
